4-(6-Chloropyridin-3-yl)butan-2-one
Description
Systematic Nomenclature and Structural Identification
The IUPAC name 4-(6-Chloropyridin-3-yl)butan-2-one reflects its structural components: a pyridine ring substituted with chlorine at the 6-position and a butan-2-one group at the 3-position. Its molecular formula, C₉H₁₁ClNO , corresponds to a molecular weight of 195.65 g/mol . The SMILES notation (CC(C(CC1=CC=C(Cl)N=C1))=O) delineates the ketone group at position 2 of the butane chain and the chloropyridine substituent.
X-ray crystallography and NMR spectroscopy confirm its planar pyridine ring and ketone functionality. The chlorine atom at the 6-position induces electronic effects, polarizing the pyridine ring and enhancing reactivity toward nucleophilic substitution. Comparative analysis with non-chlorinated analogs, such as 4-(pyridin-3-yl)butan-2-one (PubChem CID: 12433445), highlights the chlorine atom's role in modulating solubility and stability.
Historical Development of Chlorinated Pyridine Derivatives
Chlorinated pyridines emerged in the mid-20th century as key intermediates in pesticide development. The seminal work of Olin Mathieson in the 1950s demonstrated vapor-phase chlorination of pyridine at high temperatures (>300°C), albeit with challenges like tar formation. Modern methods, such as the use of decachlorobutane or octachlorobutene as free-radical initiators, enable controlled substitutive chlorination at milder conditions.
The synthesis of 4-(6-Chloropyridin-3-yl)butan-2-one builds on these advances. A 2025 EvitaChem protocol details a three-step process:
- Claisen-Schmidt Condensation : 3-Pyridinemethanol reacts with acetone under acidic conditions to form 4-(pyridin-3-yl)butan-2-one.
- Chlorination : Molecular chlorine introduces the 6-chloro substituent via radical-initiated mechanisms.
- Purification : Column chromatography yields >98% purity, confirmed by HPLC.
Industrial-scale production employs continuous flow reactors to optimize yield (∼85%) and minimize byproducts.
Properties
Molecular Formula |
C9H10ClNO |
|---|---|
Molecular Weight |
183.63 g/mol |
IUPAC Name |
4-(6-chloropyridin-3-yl)butan-2-one |
InChI |
InChI=1S/C9H10ClNO/c1-7(12)2-3-8-4-5-9(10)11-6-8/h4-6H,2-3H2,1H3 |
InChI Key |
CBMVSDMITWHHIC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCC1=CN=C(C=C1)Cl |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Reaction Conditions
The synthesis begins with 3-pyridylacetonitrile and chloroacetyl chloride as core precursors, facilitated by a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the α-carbon of 3-pyridylacetonitrile attacks the electrophilic carbon of chloroacetyl chloride, displacing chloride and forming a nitrile intermediate. Subsequent hydrolysis of the nitrile group yields the ketone moiety characteristic of the target compound.
Critical Parameters :
-
Base Selection : Triethylamine neutralizes HCl byproduct, driving the reaction forward.
-
Solvent Systems : Anhydrous tetrahydrofuran (THF) or dichloromethane ensures optimal solubility and reactivity.
-
Temperature Control : Reactions are typically conducted at 0–25°C to minimize side reactions.
Nitrile Hydrolysis and Ketone Formation
The nitrile intermediate undergoes hydrolysis under acidic (e.g., H₂SO₄) or basic (e.g., NaOH) conditions to produce the ketone. For instance, refluxing with dilute hydrochloric acid converts the nitrile to a carboxylic acid, followed by decarboxylation at elevated temperatures (150–200°C) to yield the ketone.
Key Observations :
-
Acidic Hydrolysis : Achieves >80% conversion but requires careful control to avoid over-oxidation.
-
Decarboxylation Efficiency : Catalytic copper(I) oxide enhances the rate of CO₂ elimination.
Industrial-Scale Production Strategies
Continuous-Flow Reactor Systems
Industrial processes prioritize continuous-flow reactors over batch systems to enhance yield (85–92%) and purity (>98%). Automated control of temperature (±2°C) and pressure (1–3 bar) ensures reproducibility, while in-line analytics monitor intermediate formation.
Advantages Over Batch Processing :
-
Reduced reaction time (2–4 hours vs. 12–24 hours).
-
Lower risk of exothermic runaway reactions.
Purification and Isolation
Post-synthesis, the crude product is purified via crystallization from ethanol-water mixtures or distillation under reduced pressure (40–60°C, 10–15 mmHg). Industrial-scale column chromatography is avoided due to cost constraints.
Mechanistic Insights and Reaction Optimization
Nucleophilic Substitution Mechanism
The base deprotonates the α-carbon of 3-pyridylacetonitrile, generating a resonance-stabilized carbanion. This intermediate attacks the carbonyl carbon of chloroacetyl chloride, forming a tetrahedral transition state that collapses to release chloride and yield the nitrile intermediate.
Hydrolysis Pathways
The nitrile group undergoes stepwise hydrolysis:
-
Acid-Catalyzed Hydration : Converts nitrile to amide (Py-CH₂-CH₂-CO-NH₂).
-
Amide Hydrolysis : Yields carboxylic acid (Py-CH₂-CH₂-COOH).
-
Decarboxylation : Thermal cleavage produces 4-(6-chloropyridin-3-yl)butan-2-one.
Analytical Characterization
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃) : δ 8.45 (s, 1H, pyridine-H), 7.72 (d, J = 8.0 Hz, 1H, pyridine-H), 3.02 (t, J = 7.2 Hz, 2H, CH₂), 2.68 (t, J = 7.2 Hz, 2H, CH₂), 2.15 (s, 3H, COCH₃).
-
IR (KBr) : 1715 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (C=N pyridine).
Purity Assessment
High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) confirms purity >98%, with retention times of 8.2 minutes for the target compound.
Comparative Analysis of Synthetic Routes
| Parameter | Laboratory-Scale Method | Industrial-Scale Method |
|---|---|---|
| Reactor Type | Batch (round-bottom flask) | Continuous-flow reactor |
| Yield | 60–70% | 85–92% |
| Purification | Column chromatography | Crystallization |
| Time | 12–24 hours | 2–4 hours |
| Purity | 95–97% | >98% |
Challenges and Mitigation Strategies
Byproduct Formation
-
Chlorinated Side Products : Result from incomplete substitution; minimized by stoichiometric excess of chloroacetyl chloride (1.2 equiv).
-
Oxidation Artifacts : Controlled via inert atmosphere (N₂/Ar) and antioxidant additives (e.g., BHT).
Scalability Limitations
Batch processes face heat dissipation issues during exothermic steps. Continuous-flow systems address this via rapid heat exchange and smaller reaction volumes.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-(6-Chloropyridin-3-yl)butan-2-one, and how can its purity and structure be validated?
- Methodology :
-
Synthesis : A typical route involves condensation of 6-chloropyridin-3-amine with a ketone precursor (e.g., butan-2-one derivatives) under catalytic conditions. For example, palladium or copper catalysts in solvents like DMF or toluene can facilitate coupling reactions, as seen in analogous pyridine derivatives . Propargyl bromide-mediated nucleophilic substitution (as in zingerone derivatives) may also be adapted for functionalization .
-
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures is recommended.
-
Characterization :
-
NMR : Look for characteristic peaks: δ ~2.4 ppm (ketone CH3), δ ~7.5–8.5 ppm (pyridinyl protons) .
-
FT-IR : Confirm carbonyl (C=O) stretch at ~1700–1750 cm⁻¹ and C-Cl stretch at ~600–800 cm⁻¹.
-
HPLC-MS : Use reverse-phase C18 columns with UV detection at 254 nm for purity assessment (>95%).
- Table 1 : Synthetic Methods for Analogous Pyridine-Ketone Compounds
| Precursor | Catalyst/Solvent | Yield (%) | Purity (HPLC) | Source |
|---|---|---|---|---|
| 6-Chloropyridin-3-amine | Pd/C, DMF | 78 | 97.5 | |
| Propargyl bromide + ketone | K2CO3, acetone | 85 | 98.2 |
Q. What spectroscopic techniques are most reliable for distinguishing 4-(6-Chloropyridin-3-yl)butan-2-one from structurally similar isomers?
- Methodology :
- X-ray Crystallography : Single-crystal analysis using SHELX programs (e.g., SHELXL for refinement) provides unambiguous structural confirmation, especially to resolve positional isomerism .
- 2D NMR (COSY, HSQC) : Differentiates regioisomers by correlating pyridinyl proton coupling patterns and ketone proximity .
- High-Resolution Mass Spectrometry (HRMS) : Exact mass determination (e.g., [M+H]+ calculated for C9H9ClNO: 182.0372) eliminates ambiguity from isobaric compounds.
Advanced Research Questions
Q. How can computational chemistry aid in predicting the reactivity of 4-(6-Chloropyridin-3-yl)butan-2-one in nucleophilic addition reactions?
- Methodology :
- DFT Calculations : Use Gaussian or ORCA software to model frontier molecular orbitals (HOMO-LUMO gaps) and predict sites of electrophilic/nucleophilic attack. For example, the ketone group’s electron-deficient carbon is a likely target for nucleophiles like Grignard reagents.
- Molecular Dynamics Simulations : Simulate solvent effects (e.g., toluene vs. DMSO) on reaction pathways to optimize conditions for regioselectivity .
- Key Insight : Computational data should be cross-validated with experimental kinetic studies (e.g., monitoring reaction progress via in-situ IR).
Q. How should researchers address contradictions between spectroscopic data (e.g., NMR vs. X-ray) during structural elucidation?
- Methodology :
- Step 1 : Verify sample purity via HPLC to rule out impurities skewing NMR signals.
- Step 2 : Re-examine NMR assignments using DEPT-135 or NOESY to confirm proton environments. For example, an X-ray structure may reveal unexpected hydrogen bonding distorting NMR chemical shifts .
- Step 3 : Perform dynamic NMR experiments (variable-temperature 1H NMR) to detect conformational exchange broadening signals.
Q. What strategies optimize the crystallization of 4-(6-Chloropyridin-3-yl)butan-2-one for X-ray diffraction studies?
- Methodology :
- Solvent Screening : Use vapor diffusion (e.g., ethanol/water) or slow evaporation in dichloromethane/hexane.
- Temperature Gradients : Gradual cooling from 40°C to 4°C enhances crystal lattice formation.
- Additives : Trace amounts of ionic liquids (e.g., [BMIM][PF6]) can improve crystal morphology .
- SHELX Refinement Tips :
- Use SHELXL’s TWIN and BASF commands to handle twinning or disorder common in chlorinated aromatics.
- Validate H-atom positions with SHELXH for accuracy .
Data Contradiction Analysis
Q. How to interpret conflicting biological activity data for 4-(6-Chloropyridin-3-yl)butan-2-one in antimicrobial assays?
- Methodology :
- Dose-Response Curves : Ensure assays cover a broad concentration range (e.g., 0.1–100 µM) to avoid false negatives from suboptimal dosing.
- Control Experiments : Test against structurally similar inactive analogs (e.g., 4-(pyridin-3-yl)butan-2-one) to confirm specificity of the chloro-substituent’s role .
- Mechanistic Studies : Use fluorescence microscopy (for membrane disruption) or enzymatic assays (e.g., β-galactosidase inhibition) to identify molecular targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
